![molecular formula C25H15ClN2O B13960857 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one CAS No. 52736-88-6](/img/structure/B13960857.png)
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of phenazines, which are heterocyclic compounds containing nitrogen atoms within their ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthoquinone derivatives with suitable amines under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups.
Applications De Recherche Scientifique
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, disrupting cellular processes, and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-: Similar in structure but contains sulfur instead of nitrogen.
6-Chloro-2,2-dimethyl-naphtho[1,2-b]pyran: Contains a pyran ring instead of a phenazine ring.
Benzo[b]naphtho[2,3-d]thiophene: Another sulfur-containing analog with similar structural features.
Uniqueness
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52736-88-6 |
|---|---|
Formule moléculaire |
C25H15ClN2O |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
11-chloro-15-methyl-15,26-diazahexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,11,13,16,18,20,22,24-dodecaen-10-one |
InChI |
InChI=1S/C25H15ClN2O/c1-28-22-11-15-7-3-2-6-14(15)10-20(22)27-21-12-18-16-8-4-5-9-17(16)25(29)24(26)19(18)13-23(21)28/h2-13H,1H3 |
Clé InChI |
OLWJVUJWXIRGGN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC3=CC=CC=C3C=C2N=C4C1=CC5=C(C(=O)C6=CC=CC=C6C5=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


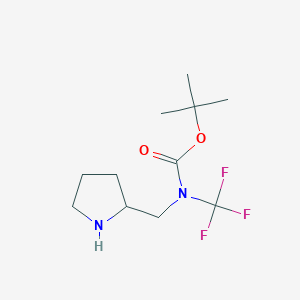
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)

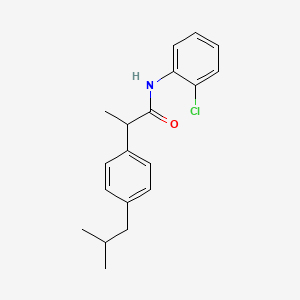
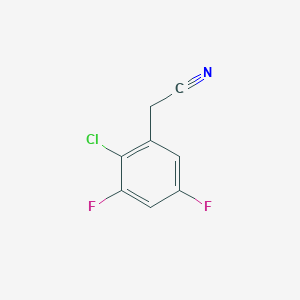
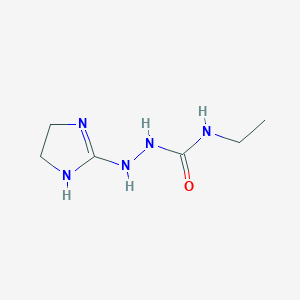

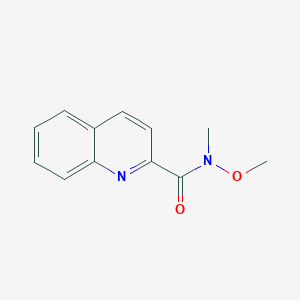

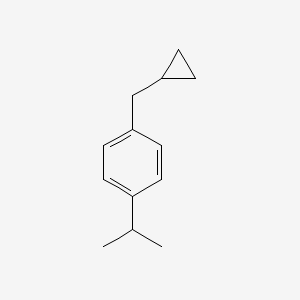

![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)


